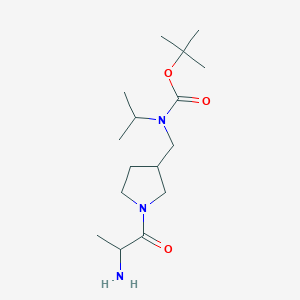

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate

Description

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate is a carbamate derivative featuring a pyrrolidine core functionalized with an (S)-2-aminopropanoyl (L-alanine) moiety, an isopropyl group, and a tert-butyl carbamate protecting group. This compound is likely utilized as an intermediate in pharmaceutical synthesis, leveraging its carbamate group for amine protection during multi-step reactions.

Properties

Molecular Formula |

C16H31N3O3 |

|---|---|

Molecular Weight |

313.44 g/mol |

IUPAC Name |

tert-butyl N-[[1-(2-aminopropanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate |

InChI |

InChI=1S/C16H31N3O3/c1-11(2)19(15(21)22-16(4,5)6)10-13-7-8-18(9-13)14(20)12(3)17/h11-13H,7-10,17H2,1-6H3 |

InChI Key |

DGGWYHHNUCAYNN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(CC1CCN(C1)C(=O)C(C)N)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate typically involves multiple steps. One common method includes the protection of the amine group using a tert-butyl carbamate, followed by the formation of the pyrrolidine ring and subsequent functionalization to introduce the isopropyl group. The reaction conditions often involve the use of organic solvents such as dichloromethane or methanol, and catalysts like palladium or copper complexes .

Chemical Reactions Analysis

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

Scientific Research Applications

tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

Biology: This compound can act as a biochemical reagent in various biological assays and experiments.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)methyl)(isopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

- Core Structure: The target compound’s pyrrolidine core distinguishes it from cyclohexane/cyclopentane-based analogs.

- In contrast, compounds 298 and 299 () feature halogenated pyrimidines, which are common in kinase inhibitors, while the cyclopentane derivative () includes a trifluoromethyl group for enhanced metabolic stability .

- Protective Groups : All compounds employ tert-butyl carbamate for amine protection, a standard strategy in solid-phase peptide synthesis (SPPS) and medicinal chemistry.

Q & A

Q. What are the critical steps in synthesizing tert-butyl carbamate derivatives, and how can reaction conditions be optimized for yield and enantiomeric excess?

- Methodological Answer : Synthesis typically involves asymmetric Mannich reactions or coupling reactions with tert-butyl carbamate precursors. For example, asymmetric Mannich reactions require:

- Chiral catalysts : Proline-derived organocatalysts or metal-ligand complexes to enforce stereochemistry .

- Solvent selection : Anhydrous acetonitrile or dichloromethane to minimize side reactions .

- Temperature control : Reactions are often conducted at 0–25°C to balance reaction rate and stereoselectivity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization for enantiomerically pure products .

Key Table :

| Parameter | Optimal Condition | Impact on Yield/ee |

|---|---|---|

| Catalyst Loading | 5–10 mol% | >90% ee with (S)-proline derivatives |

| Solvent | Anhydrous MeCN | Prevents hydrolysis of intermediates |

| Temperature | 0–4°C | Minimizes racemization |

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR, IR) for tert-butyl carbamate derivatives?

- Methodological Answer :

- Cross-validation : Compare experimental NMR (¹H, ¹³C) with computational predictions (DFT or molecular modeling) .

- Solvent effects : Note that tert-butyl groups may exhibit splitting in DMSO-d₆ due to restricted rotation; use CDCl₃ for clearer spectra .

- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., deprotected amines or oxidized species) .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers in tert-butyl carbamate intermediates, and how can chiral purity be quantified?

- Methodological Answer :

- Chiral chromatography : Use columns like Chiralpak IA/IB with hexane:isopropanol (95:5) for baseline separation .

- Circular Dichroism (CD) : Correlate CD spectra with crystallographic data to confirm absolute configuration .

- X-ray crystallography : Resolve ambiguities in stereochemistry by growing single crystals in tert-butyl methyl ether/hexane mixtures .

Q. How can Design of Experiments (DoE) optimize multi-step syntheses involving tert-butyl carbamate derivatives?

- Methodological Answer :

- Variables : Screen catalyst loading, solvent polarity, and temperature using fractional factorial designs .

- Response surfaces : Model interactions between variables to maximize yield and minimize reaction time .

Example Application :

A DoE study for a tert-butyl carbamate coupling reaction identified:

| Factor | Optimal Range |

|---|---|

| Pd(OAc)₂ | 2 mol% |

| Ligand (XPhos) | 4 mol% |

| Base (Cs₂CO₃) | 2.5 equiv |

| Temperature | 80°C |

Q. What are the key considerations for analyzing contradictory stability data in tert-butyl carbamate derivatives under acidic/basic conditions?

- Methodological Answer :

- Degradation studies : Perform accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify degradation pathways (e.g., Boc deprotection) .

- pH-dependent kinetics : Use buffer systems (pH 1–10) to quantify hydrolysis rates; tert-butyl carbamates are typically stable at pH 4–7 but degrade rapidly in strong acids/bases .

- Computational modeling : Predict susceptible bonds using molecular orbital calculations (e.g., HOMO-LUMO gaps) .

Safety and Handling

Q. What PPE and engineering controls are recommended for handling tert-butyl carbamate derivatives with unknown toxicity profiles?

- Methodological Answer :

- Baseline precautions : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .

- Respiratory protection : NIOSH-approved N95 masks if dust or aerosols are generated .

- Spill management : Absorb with vermiculite or sand; avoid water to prevent hydrolysis .

Data Sources and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.